molecular formula C18H17FN2O B4756108 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No.: B4756108
M. Wt: 296.3 g/mol
InChI Key: VQUNZWXCQCRXEJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a synthetic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with dimethyl but-2-ynedioate and 4-methoxyaniline in the presence of a catalyst . This reaction proceeds through a cyclization mechanism to form the pyrazole ring, followed by the addition of the phenylethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield dihydropyrazoles. Substitution reactions can result in the formation of various substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Pyrazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals. Its structure can be modified to enhance its biological activity and selectivity.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved would need to be determined through further research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2,2-dihydroxyethanone: A precursor in the synthesis of the target compound.

    Dimethyl but-2-ynedioate: Another precursor used in the synthesis.

    4-methoxyaniline: A reagent used in the cyclization reaction to form the pyrazole ring.

Uniqueness

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is unique due to the combination of its substituents and the pyrazole ring. The presence of the fluorophenyl group can enhance the compound’s stability and biological activity, while the phenylethyl group can improve its solubility and membrane permeability. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUNZWXCQCRXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
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1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

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